tert-Butyl N-[3-(1-bromoethyl)pyridin-2-yl]carbamate
Description
IUPAC Name and Systematic Classification
The International Union of Pure and Applied Chemistry (IUPAC) name for tert-butyl N-[3-(1-bromoethyl)pyridin-2-yl]carbamate is derived through systematic substitution rules. The parent structure is a pyridine ring, with a carbamate group (-OCONH-) attached to the second carbon (C2) and a 1-bromoethyl substituent at the third carbon (C3). The tert-butyl group forms the ester component of the carbamate.
The full IUPAC name is:
tert-butyl (3-(1-bromoethyl)pyridin-2-yl)carbamate
This nomenclature prioritizes the pyridine backbone, with substituents listed in alphabetical order and locants assigned to minimize numerical indices.
CAS Registry Number and Alternative Identifiers
While the specific CAS Registry Number for tert-butyl N-[3-(1-bromoethyl)pyridin-2-yl]carbamate is not explicitly listed in the provided sources, analogous compounds offer insights into its identifier structure. For example:
| Identifier Type | Value | Source |
|---|---|---|
| CAS Registry No. | Not publicly available | - |
| SMILES | CC(C)(C)OC(=O)Nc1ncccc1C(C)Br | Derived |
| InChIKey | XXXX-XXXX-XXXX-XXXX | Computed |
Alternative synonyms include tert-butyl 3-(1-bromoethyl)pyridin-2-ylcarbamate and N-(3-(1-bromoethyl)pyridin-2-yl)carbamic acid tert-butyl ester.
Molecular Formula and Weight Analysis
The molecular formula C₁₃H₁₇BrN₂O₂ is determined through summation of constituent atoms:
- Carbon (C): 13 atoms (12 from pyridine, carbamate, and tert-butyl; 1 from bromoethyl)
- Hydrogen (H): 17 atoms
- Bromine (Br): 1 atom
- Nitrogen (N): 2 atoms (1 from pyridine, 1 from carbamate)
- Oxygen (O): 2 atoms (from carbamate)
The molecular weight is calculated as:
$$
(13 \times 12.01) + (17 \times 1.01) + (79.90) + (2 \times 14.01) + (2 \times 16.00) = 313.18 \, \text{g/mol}
$$
This aligns with structurally similar carbamates, such as tert-butyl (3-(bromomethyl)pyridin-2-yl)carbamate (287.16 g/mol), adjusted for the ethyl group’s additional mass.
Structural Isomerism and Tautomeric Considerations
The compound exhibits potential structural isomerism due to:
- Positional isomerism : The bromoethyl group could theoretically occupy alternative positions on the pyridine ring (e.g., C4 or C5), though synthetic routes favor C3 substitution.
- Stereoisomerism : The chiral center at the 1-bromoethyl group creates two enantiomers (R and S configurations). However, the provided sources do not specify whether the compound is synthesized as a racemic mixture or enantiopure form.
Tautomerism is unlikely due to the absence of labile protons (e.g., enolizable hydrogens) in the carbamate or pyridine moieties.
Properties
Molecular Formula |
C12H17BrN2O2 |
|---|---|
Molecular Weight |
301.18 g/mol |
IUPAC Name |
tert-butyl N-[3-(1-bromoethyl)pyridin-2-yl]carbamate |
InChI |
InChI=1S/C12H17BrN2O2/c1-8(13)9-6-5-7-14-10(9)15-11(16)17-12(2,3)4/h5-8H,1-4H3,(H,14,15,16) |
InChI Key |
ZOVKVGOIYNIQLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(N=CC=C1)NC(=O)OC(C)(C)C)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[3-(1-bromoethyl)pyridin-2-yl]carbamate typically involves multiple steps
Preparation of Pyridine Derivative: The starting material, 2-chloropyridine, undergoes a nucleophilic substitution reaction with an appropriate nucleophile to introduce the desired substituent at the 3-position.
Introduction of Bromoethyl Group: The intermediate product is then reacted with bromoethane under basic conditions to introduce the bromoethyl group.
Formation of Carbamate: Finally, the tert-butyl carbamate is formed by reacting the intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[3-(1-bromoethyl)pyridin-2-yl]carbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyridine ring or the bromoethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of pyridine N-oxides or other oxidized derivatives.
Reduction: Formation of reduced pyridine derivatives or dehalogenated products.
Scientific Research Applications
tert-Butyl N-[3-(1-bromoethyl)pyridin-2-yl]carbamate is a chemical compound with a molecular weight of 301.18 g/mol. Its structure includes a tert-butyl group, a carbamate functional group, and a pyridine ring substituted with a bromoethyl group. The presence of the bromoethyl and carbamate functionalities contributes to the compound's reactivity. The bromine atom can participate in nucleophilic substitution reactions, making it a useful intermediate in organic synthesis. The carbamate group can undergo hydrolysis under acidic or basic conditions, releasing the corresponding amine and alcohol.
Potential Applications
- Medicinal Chemistry this compound can be used as an intermediate for synthesizing various medicinal compounds.
- Synthetic Organic Chemistry The reactivity of this compound makes it a useful building block in various synthetic transformations.
Interaction Studies
Interaction studies are essential for understanding the biological implications of this compound. Investigations into how this compound interacts with enzymes or receptors could provide insights into its potential therapeutic uses or toxicity profiles. Such studies typically employ techniques like molecular docking simulations or in vitro assays to assess binding affinities and biological effects.
Structural Similarities and Comparisons
Mechanism of Action
The mechanism of action of tert-Butyl N-[3-(1-bromoethyl)pyridin-2-yl]carbamate involves its interaction with specific molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, further influencing its biological activity.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound’s closest analogs differ in substituent positions, halogen types, or additional functional groups. Key examples include:
Key Observations :
Physicochemical Properties
Predicted or experimental data for select analogs highlight trends:
Key Trends :
Pharmaceutical and Industrial Relevance
Biological Activity
tert-Butyl N-[3-(1-bromoethyl)pyridin-2-yl]carbamate is a compound of interest in medicinal chemistry and biological research due to its unique structural features, including a bromoethyl group, a pyridine ring, and a carbamate moiety. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is C_{12}H_{16}BrN_{2}O_{2}, with a molecular weight of 301.18 g/mol. The compound's structure includes:
- A tert-butyl group, enhancing lipophilicity and stability.
- A carbamate functional group, which is known for its role in enzyme inhibition.
- A pyridine ring substituted with a bromoethyl group, contributing to its reactivity and potential biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The carbamate group can form covalent bonds with active sites on enzymes, potentially leading to inhibition or activation of enzymatic activity. This interaction is crucial for understanding its role in biochemical pathways.
- Nucleophilic Substitution : The bromoethyl group allows for nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis and potentially enhancing its biological activity through the formation of reactive intermediates.
- Hydrolysis : Under acidic or basic conditions, the carbamate can undergo hydrolysis, releasing amines that may exhibit distinct biological properties.
Anticancer Activity
Recent studies have investigated the potential anticancer properties of compounds structurally related to this compound. For instance, compounds with similar pyridine structures have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Enzyme Inhibition
The compound's ability to interact with enzymes positions it as a candidate for studying enzyme inhibition mechanisms. For example, similar carbamates have been shown to inhibit cholinesterase, which is relevant for neurodegenerative diseases like Alzheimer's .
Research Findings
Several studies have highlighted the biological implications of compounds related to this compound:
Case Studies
- Cytotoxicity Assessment : A study evaluating the cytotoxic effects of pyridine derivatives on FaDu hypopharyngeal tumor cells demonstrated that certain structural modifications enhanced apoptotic activity compared to standard treatments like bleomycin .
- Antimicrobial Selectivity : Research on sulfonylpyridines indicated that modifications could lead to selective growth inhibition of Chlamydia trachomatis, suggesting that similar modifications in this compound could yield promising results against this pathogen .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
